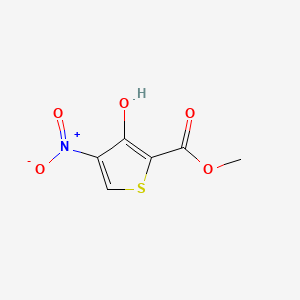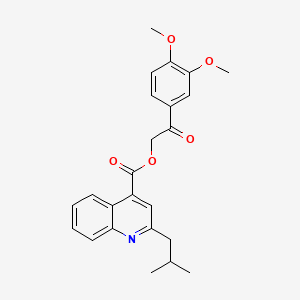
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor, and has been shown to have significant effects on synaptic plasticity, learning, and memory.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate' involves the condensation of 2-(3,4-dimethoxyphenyl)acetic acid with 2-(2-methylpropyl)quinoline-4-carboxylic acid using a coupling agent. The resulting intermediate is then treated with a dehydrating agent to form the final product.
Starting Materials
2-(3,4-dimethoxyphenyl)acetic acid, 2-(2-methylpropyl)quinoline-4-carboxylic acid, Coupling agent, Dehydrating agent
Reaction
Step 1: In a reaction vessel, mix 2-(3,4-dimethoxyphenyl)acetic acid and 2-(2-methylpropyl)quinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)., Step 2: Stir the reaction mixture at room temperature for several hours until the coupling reaction is complete., Step 3: Remove the solvent and purify the resulting intermediate using column chromatography., Step 4: In a separate reaction vessel, treat the intermediate with a dehydrating agent such as thionyl chloride or phosphorus pentoxide in anhydrous solvent to form the final product, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate., Step 5: Purify the final product using column chromatography and recrystallization.
作用機序
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. By blocking the AMPA receptor, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate reduces the excitatory neurotransmission in the brain, leading to a reduction in seizure activity and improved cognitive function.
生化学的および生理学的効果
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to have significant effects on synaptic plasticity, learning, and memory. By blocking the AMPA receptor, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate reduces the excitatory neurotransmission in the brain, leading to a reduction in seizure activity and improved cognitive function. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has also been shown to have neuroprotective effects in animal models of stroke, reducing the extent of brain damage and improving functional recovery.
実験室実験の利点と制限
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has several advantages for lab experiments, including its high potency and specificity for the AMPA receptor, which allows for precise manipulation of synaptic plasticity and learning. However, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
将来の方向性
There are several potential future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate, including:
1. Further studies on the neuroprotective effects of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in animal models of stroke, with a focus on the underlying molecular mechanisms.
2. Investigation of the potential therapeutic applications of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in other neurological disorders, such as traumatic brain injury and multiple sclerosis.
3. Development of novel 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties, to enhance its therapeutic potential.
4. Investigation of the potential use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate as a tool for studying the role of the AMPA receptor in synaptic plasticity and learning.
5. Exploration of the potential use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in combination with other drugs or therapies for enhanced therapeutic efficacy in neurological disorders.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been extensively studied in various animal models for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. In animal models of epilepsy, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to reduce seizure activity and improve cognitive function. In stroke models, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to reduce the extent of brain damage and improve functional recovery. In Alzheimer's disease models, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to improve memory and cognitive function.
特性
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 2-(2-methylpropyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15(2)11-17-13-19(18-7-5-6-8-20(18)25-17)24(27)30-14-21(26)16-9-10-22(28-3)23(12-16)29-4/h5-10,12-13,15H,11,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFYCHULRCGSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydroxy-N-[(E)-1H-indol-3-ylmethyleneamino]benzamide](/img/structure/B604709.png)
![2-[2-(2-Hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B604710.png)
![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)
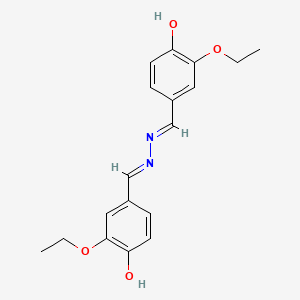
![1-{[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B604715.png)
![3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B604717.png)
![(2E,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B604718.png)
![5-amino-1-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B604721.png)
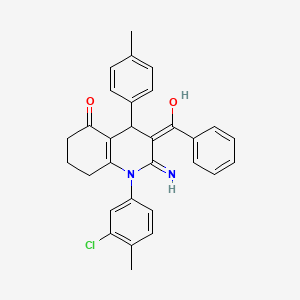
![Hydrazinecarbothioamide, 2-[(5-methyl-1H-imidazol-4-yl)methylene]-](/img/structure/B604723.png)
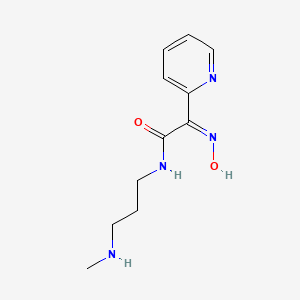
![6-Hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione](/img/structure/B604725.png)
![2,3,4-Pentanetrione, 3-[2-(3-methoxyphenyl)hydrazone]](/img/structure/B604733.png)
